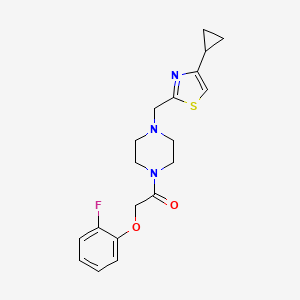
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C19H22FN3O2S and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound notable for its complex structure, which integrates a piperazine ring, a thiazole moiety, and a fluorophenoxy group. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is C19H21N3O2S, with a molecular weight of approximately 373.51 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Piperazine Ring | Known for its diverse biological activities, often acting as a scaffold in drug design. |
| Thiazole Moiety | Associated with various pharmacological properties including antimicrobial and anticancer activities. |
| Fluorophenoxy Group | Enhances lipophilicity and may improve receptor binding affinity. |
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on related compounds have shown promising results against various cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases or receptors involved in tumor proliferation.
- In Vitro Studies : Preliminary assays suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- IC50 Values : While specific IC50 values for this compound are not well-documented, analogs have demonstrated IC50 values in the low micromolar range against various cancer types, suggesting a similar potency.
The biological activity is likely mediated through:
- Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
- Enzyme Inhibition : Similar compounds have shown to inhibit kinases associated with cancer progression, indicating a potential pathway for this compound as well.
Case Studies
- Study on Related Thiazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated thiazole derivatives and found that modifications at the piperazine position significantly affected their antitumor activity. This suggests that structural variations in this compound could enhance its efficacy.
- Pharmacokinetics and Toxicology : Research into the pharmacokinetics of similar compounds indicates favorable absorption and distribution profiles, although toxicity assessments remain crucial for clinical applications.
Synthesis and Optimization
The synthesis of this compound typically involves:
- Multi-step organic reactions including nucleophilic substitutions.
- Optimization of reaction conditions to enhance yield and purity.
Propiedades
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-15-3-1-2-4-17(15)25-12-19(24)23-9-7-22(8-10-23)11-18-21-16(13-26-18)14-5-6-14/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOQCIHJGBKGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














